3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-2-4-11(14)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJOFSVUYIOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:
Enzyme Inhibition and Metabolic Activity
- Key Insight : 12b outperforms 12a in enzyme inhibition, likely due to the 4-chlorophenyl group enhancing hydrophobic interactions with enzyme active sites. However, it is less potent than acarbose, a clinical standard .
Antioxidant and Anti-Arthritic Activity
- Key Insight : The 4-chlorophenyl group in 12b marginally improves antioxidant capacity and anti-arthritic effects, attributed to its electron-withdrawing properties stabilizing radical scavenging .
Biological Activity
3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazolo ring fused with a pyrimidine moiety, with specific substitutions that enhance its biological activity. The presence of chlorine atoms and a chlorophenyl group contributes to its lipophilicity and binding affinity for various biological targets.
Molecular Formula: C12H8Cl2N4
Molecular Weight: 287.12 g/mol
IUPAC Name: this compound
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. A notable study demonstrated that specific analogs effectively inhibited cell migration and suppressed cell cycle progression in MCF-7 breast cancer cells, leading to DNA fragmentation .
The mechanism of action for this compound involves interaction with key molecular targets such as protein kinases. It has been reported to act as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target . Molecular docking studies suggest that the compound binds effectively to the active sites of these receptors, inhibiting their activity and thus affecting downstream signaling pathways critical for cancer cell proliferation.
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise in mitigating inflammatory responses. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Emerging research has also explored the antimicrobial properties of this compound. Preliminary results indicate activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, showing comparable or superior efficacy in some cases .
Case Studies and Research Findings
Q & A
What synthetic methodologies are commonly employed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between nitrogen-containing heterocycles and electrophilic reagents. For example, 3-acetyl-6-bromo-2H-chromen-2-one can react with hydrazine derivatives or nitrogen nucleophiles (e.g., amines, hydrazides) under reflux conditions in polar aprotic solvents like DMF or pyridine. Key steps include nucleophilic substitution at the pyrimidine ring and subsequent cyclization. Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR, IR, and mass spectrometry, supplemented by X-ray crystallography for unambiguous conformation analysis .
How is the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives performed using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–2.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm). IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., N1–C2: ~1.35 Å) and dihedral angles between aryl substituents and the pyrazolopyrimidine core (e.g., 3.6–14.5°), revealing non-delocalized π-electron systems akin to naphthalene .
What strategies enhance the antitumor efficacy of pyrazolo[1,5-a]pyrimidine derivatives through structural modifications?
Answer:
- Substituent Optimization: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at positions 3 and 6 improves cytotoxicity by enhancing electrophilicity and target binding.
- Conjugation Strategies: Linking to anthranilamide or phenylsulfonyl moieties augments p53 activation and mitochondrial apoptosis pathways. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce G2/M or G1 phase arrest in cervical cancer cells via p21 upregulation .
- SAR Studies: Systematic variation of substituents identifies critical pharmacophores. For instance, 6,7-dimethyl substitution in COX-2 inhibitors improves selectivity .
How do researchers analyze the role of p53 activation in the apoptosis-inducing mechanisms of pyrazolo[1,5-a]pyrimidine conjugates?
Answer:
- Immunoblotting: Detects p53 target proteins (e.g., BAX, Bcl-2) and phosphorylated p53 (Ser15) to confirm activation.
- RT-PCR: Quantifies mRNA levels of p21 and other cell cycle regulators.
- Cell Cycle Analysis: Flow cytometry evaluates G1 or G2/M arrest in p53-deficient vs. p53-wild-type cell lines (e.g., HeLa vs. SiHa). Compounds inducing nuclear translocation of p53 (via immunocytochemistry) correlate with apoptosis .
What experimental approaches resolve contradictions in cell cycle arrest profiles induced by pyrazolo[1,5-a]pyrimidine derivatives across cancer cell lines?
Answer:
- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status, E6 oncoprotein expression in HPV-positive cells).
- Orthogonal Assays: Combine flow cytometry with live-cell imaging to validate arrest phases.
- Mechanistic Studies: Use p53 inhibitors (e.g., pifithrin-α) to isolate p53-dependent effects. For example, G2/M arrest in HeLa (low p53) vs. G1 arrest in SiHa (partial p53 retention) highlights context-dependent mechanisms .
How can pyrazolo[1,5-a]pyrimidine derivatives be designed for improved pharmacokinetic properties?
Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility.
- Metabolic Stability: Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation.
- BBB Penetration: Optimize logP (2–3) and molecular weight (<450 Da) for CNS targeting, as seen in allosteric modulators of GPCRs .
What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Carrageenan-Induced Paw Edema: Measures COX-2 inhibition via reduction in paw volume.
- Air-Pouch Model: Quantifies leukocyte infiltration and cytokine levels (e.g., IL-6, TNF-α).
- Dose-Response Studies: Compare ED₅₀ values of derivatives (e.g., 6,7-dimethyl-substituted compounds show IC₅₀ ~0.1 µM for COX-2) .
How do structural variations in the pyrazolo[1,5-a]pyrimidine core influence selectivity toward biological targets?
Answer:
- Electron-Deficient Cores: Chloro or trifluoromethyl groups at position 7 enhance kinase inhibition (e.g., KDR, CDK9) by interacting with ATP-binding pockets.
- Aryl Substituents: 4-Chlorophenyl groups improve binding to peripheral benzodiazepine receptors, while 4-fluorophenyl boosts COX-2 selectivity.
- Enzymatic Assays: Competitive binding assays (e.g., FRET for CDK9) validate target engagement .
What methodologies confirm the allosteric modulation potential of pyrazolo[1,5-a]pyrimidine derivatives in CNS disorders?
Answer:
- Radioligand Displacement Assays: Measure affinity for allosteric sites (e.g., mGluR5, CRF1 receptors).
- Electrophysiology: Patch-clamp recordings detect changes in ion channel activity.
- Behavioral Models: Evaluate anxiolytic or anticonvulsant effects in rodents .
How can computational tools aid in the rational design of pyrazolo[1,5-a]pyrimidine-based therapeutics?
Answer:
- Molecular Docking: Predict binding poses in targets like CDK2 or DPP-IV (e.g., anagliptin’s interaction with DPP-IV catalytic site).
- QSAR Models: Correlate substituent electronegativity with IC₅₀ values for cytotoxicity or enzyme inhibition.
- ADMET Prediction: Software like Schrödinger or MOE forecasts bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
